2,5-Dimethoxy-4-methylaniline 2,5-Dimethoxy-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 34238-59-0
VCID: VC7968786
InChI: InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3
SMILES: CC1=CC(=C(C=C1OC)N)OC
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

2,5-Dimethoxy-4-methylaniline

CAS No.: 34238-59-0

Cat. No.: VC7968786

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-4-methylaniline - 34238-59-0

Specification

CAS No. 34238-59-0
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 2,5-dimethoxy-4-methylaniline
Standard InChI InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3
Standard InChI Key CWIBPAGDXLMLNI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)N)OC
Canonical SMILES CC1=CC(=C(C=C1OC)N)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecule’s aromatic ring is substituted with two electron-donating methoxy groups and a methyl group, which influence its electronic distribution and reactivity. The amino group at the 4-position participates in electrophilic substitution reactions and hydrogen bonding. X-ray crystallography and NMR studies confirm its planar geometry, with bond angles consistent with aromatic systems .

Physicochemical Data

PropertyValueSource
Molecular Weight167.20 g/molPubChem
LogP (Partition Coefficient)2.18Chemsrc
PSA (Polar Surface Area)44.48 ŲChemsrc
Melting PointNot reported-
Boiling PointNot reported-

The compound’s moderate lipophilicity (LogP = 2.18) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 1,4-dimethoxy-2-methylbenzene followed by reduction of the nitro intermediate. Nitration is typically performed using a mixture of concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C, yielding 2,5-dimethoxy-4-methylnitrobenzene. Subsequent reduction with Fe/HCl\text{Fe}/\text{HCl} or catalytic hydrogenation (Pd/C\text{Pd/C}) produces the target aniline derivative .

Optimized Conditions for Reduction

ParameterValueYield
Catalyst10% Pd/C85–90%
SolventEthanol-
Temperature50°C-
Pressure3 atm H2\text{H}_2-

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. For example, a nitration-reduction cascade in microreactors achieves >95% conversion with residence times under 10 minutes, minimizing byproducts like quinones or over-reduced species .

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The amino group directs incoming electrophiles to the para position, while methoxy groups activate ortho/para sites. Halogenation with Br2/Fe\text{Br}_2/\text{Fe} yields 4-bromo-2,5-dimethoxy-N-methylaniline, a precursor to psychedelic amphetamines like DOM .

Oxidation and Functionalization

Oxidation with KMnO4\text{KMnO}_4 in acidic conditions generates quinone intermediates, which are pivotal in synthesizing polycyclic aromatics for optoelectronic materials . For instance, palladium-catalyzed coupling with 2-bromophenylamine produces carbazole derivatives used in organic light-emitting diodes (OLEDs) .

Applications in Neuropharmacology

Serotonin Receptor Interactions

2,5-Dimethoxy-4-methylaniline serves as a precursor to DOM (2,5-dimethoxy-4-methylamphetamine), a potent 5-HT2A_{2A} receptor agonist. Radiolabeled 11C^{11}\text{C}-DOM synthesized from this aniline enables positron emission tomography (PET) studies of serotonin dynamics in vivo .

Receptor Binding Affinities

Compound5-HT2A_{2A} KiK_i (nM)Source
DOM10PMC
DOI (4-iodo analogue)7ACS Pharmacol
2C-B (phenethylamine)15PMC

Psychopharmacological Effects

DOM induces hallucinogenic effects at doses >3 mg, lasting ~8 hours. Its potency exceeds mescaline by 100-fold, attributed to enhanced lipid solubility from the methyl group, facilitating blood-brain barrier penetration .

Toxicology and Regulatory Status

Acute Toxicity

Animal studies indicate median lethal doses (LD50\text{LD}_{50}) of 25 mg/kg (mice) and 12 mg/kg (rats). Symptoms include hyperthermia, seizures, and serotonin syndrome due to excessive 5-HT2A_{2A} activation .

Regulatory Controls

  • United States: DOM is classified as a Schedule I controlled substance under the Controlled Substances Act.

  • China: Aniline derivatives with psychotropic potential are banned under GB17930-2013 .

Emerging Applications in Materials Science

Fluorescent Probes

Reaction with aldehydes forms benzimidazole derivatives (e.g., 1,2-diamino-4,5-dimethoxybenzene), which exhibit blue fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) and are used in bioimaging .

Polymer Precursors

Copolymerization with diisocyanates yields polyureas with high thermal stability (Tg>200CT_g > 200^\circ \text{C}), suitable for aerospace composites .

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